2-(Pentan-3-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Pentan-3-yl)piperidine is an organic compound with the molecular formula C10H21N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethylpropyl group attached to the piperidine ring, making it a unique derivative of piperidine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-bromo-2-ethylpropane under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1-bromo-2-ethylpropane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or iridium complexes can facilitate the cyclization and hydrogenation steps required to form the piperidine ring. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

化学反応の分析

Types of Reactions: 2-(Pentan-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: N-oxides and hydroxylated derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkylated, N-acylated, and N-sulfonylated piperidines

科学的研究の応用

Medicinal Chemistry

Antiviral Agents

One significant application of 2-(Pentan-3-yl)piperidine is in the design of antiviral agents. Research has highlighted the compound's role as a moiety in the synthesis of inhibitors targeting viral proteases, particularly for coronaviruses such as MERS-CoV. The piperidine ring structure enhances binding affinity and specificity towards the enzyme's active site, facilitating the development of potent inhibitors .

Case Study: MERS-CoV Inhibitors

A study focused on the structure-guided design of peptidomimetic inhibitors for MERS-CoV utilized piperidine derivatives to optimize interactions with the viral protease. The incorporation of this compound into these inhibitors resulted in improved potency and selectivity, demonstrating its potential as a critical component in antiviral therapy .

Cancer Research

Oxidative Phosphorylation Inhibitors

In cancer research, this compound has been explored as part of compounds that inhibit oxidative phosphorylation, a metabolic pathway crucial for cancer cell survival. The compound's derivatives have shown promise in selectively impairing ATP generation in pancreatic cancer cells, leading to significant reductions in cell growth at low concentrations .

Case Study: Pancreatic Cancer

A series of compounds derived from this compound were tested against pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective therapeutic agents against resistant cancer types .

Synthesis of Pharmaceutical Intermediates

Posaconazole Synthesis

Another notable application is in the synthesis of pharmaceutical intermediates for drugs like posaconazole, an antifungal agent. The compound serves as an important intermediate in synthesizing various derivatives that enhance the efficacy and safety profiles of antifungal treatments. A novel synthetic route involving this compound has been developed to improve yield and reduce environmental impact during production processes .

Structure Activity Relationship Studies

The compound is also pivotal in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By modifying the piperidine ring with various substituents, researchers can systematically evaluate how these changes affect biological activity, pharmacokinetics, and toxicity profiles.

Summary Table of Applications

作用機序

The mechanism of action of 2-(Pentan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neuronal communication and potentially exhibiting pharmacological effects .

類似化合物との比較

- 1-(2-Isocyanoethyl)piperidine

- 3-[2-(3-Chlorophenoxy)ethyl]piperidine

- 1-Methyl-2-(2-pyrrolidinyl)piperidine

- 3-[2-(3,5-Difluorophenoxy)ethyl]piperidine

- 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride

Comparison: 2-(Pentan-3-yl)piperidine is unique due to its specific ethylpropyl substitution, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

2-(Pentan-3-yl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including analgesic, antidepressant, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

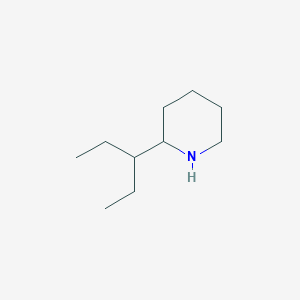

Chemical Structure

The compound this compound can be represented as follows:

This structure consists of a piperidine ring with a pentan-3-yl substituent, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine with 3-pentanone or similar alkyl halides. The reaction conditions can vary, but common methods include using strong bases such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Antidepressant Effects

Piperidine derivatives have been explored for their antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Compounds with similar structures have demonstrated efficacy in preclinical models of depression, indicating that this compound may also exhibit such effects.

Analgesic Properties

The analgesic properties of piperidine derivatives are well-documented. Studies suggest that these compounds may act on opioid receptors or modulate pain pathways through interaction with other neurotransmitter systems. The specific activity of this compound in pain models remains to be fully elucidated but warrants further investigation.

Case Study: Antiviral Screening

A study synthesized various piperidine derivatives and evaluated their antiviral activity against several viruses. Although this compound was not directly tested, related compounds showed moderate to high efficacy against HSV and HIV, suggesting a promising avenue for future research on this compound's antiviral potential .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of alkyl groups on the piperidine ring can enhance biological activity. For instance, modifications that increase lipophilicity often correlate with improved receptor binding and bioavailability . This insight can guide further modifications of this compound to optimize its pharmacological profile.

Data Tables

特性

IUPAC Name |

2-pentan-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGSSBTCZVWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。